molecular formula C13H13NO7 B12524657 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid CAS No. 658059-72-4

4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid

Cat. No.: B12524657
CAS No.: 658059-72-4
M. Wt: 295.24 g/mol
InChI Key: KKRLMLRBMWZSQS-UHFFFAOYSA-N
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Description

4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. This compound contains two carboxyl groups (-COOH) attached to a benzene ring, along with an acetyloxyethyl carbamoyl group. It is a derivative of benzenedicarboxylic acid, which is known for its applications in various chemical processes and industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid typically involves the esterification of benzenedicarboxylic acid derivatives with acetyloxyethyl carbamoyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. Industrial production also focuses on minimizing waste and optimizing the use of raw materials to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The acetyloxyethyl carbamoyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid is unique due to the presence of the acetyloxyethyl carbamoyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

658059-72-4

Molecular Formula

C13H13NO7

Molecular Weight

295.24 g/mol

IUPAC Name

4-(2-acetyloxyethylcarbamoyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C13H13NO7/c1-7(15)21-5-4-14-11(16)9-3-2-8(12(17)18)6-10(9)13(19)20/h2-3,6H,4-5H2,1H3,(H,14,16)(H,17,18)(H,19,20)

InChI Key

KKRLMLRBMWZSQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCNC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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